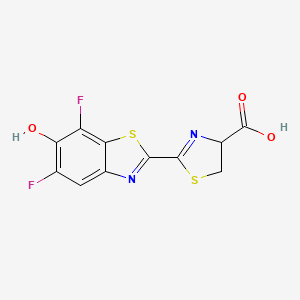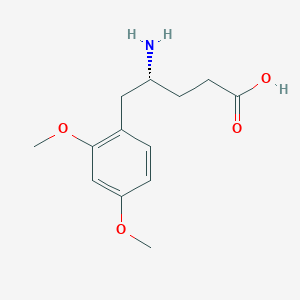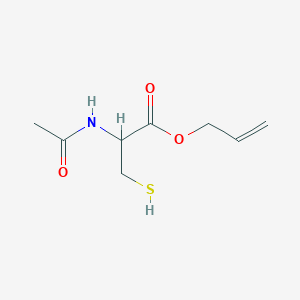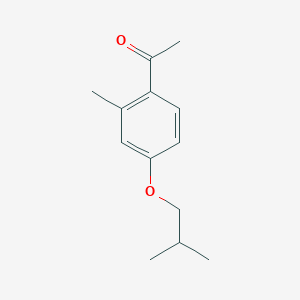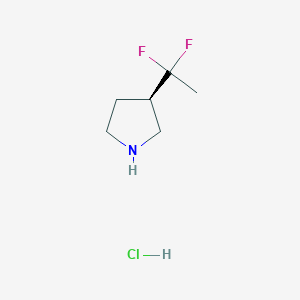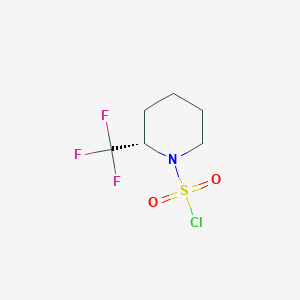
(S)-2-Trifluoromethylpiperidinesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Trifluoromethylpiperidinesulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Trifluoromethylpiperidinesulfonyl chloride typically involves the reaction of (S)-2-Trifluoromethylpiperidine with a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Trifluoromethylpiperidinesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions, although these are less common.
Substitution Reactions: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and substituted piperidines, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-2-Trifluoromethylpiperidinesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-2-Trifluoromethylpiperidinesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylpiperidine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Piperidinesulfonyl Chloride: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
Trifluoromethylsulfonyl Chloride: Lacks the piperidine ring, leading to different structural and functional characteristics.
Uniqueness
(S)-2-Trifluoromethylpiperidinesulfonyl chloride is unique due to the combination of the trifluoromethyl group and the sulfonyl chloride group attached to a piperidine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propiedades
Fórmula molecular |
C6H9ClF3NO2S |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
(2S)-2-(trifluoromethyl)piperidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-4-2-1-3-5(11)6(8,9)10/h5H,1-4H2/t5-/m0/s1 |
Clave InChI |
HHYSBNILYUIIAS-YFKPBYRVSA-N |
SMILES isomérico |
C1CCN([C@@H](C1)C(F)(F)F)S(=O)(=O)Cl |
SMILES canónico |
C1CCN(C(C1)C(F)(F)F)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



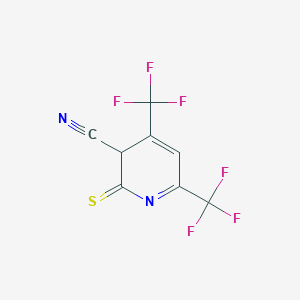
![sodium;4-[2-[7-[3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-(2,3,4,5,6-pentahydroxyhexylcarbamoyl)indol-1-yl]butane-1-sulfonate](/img/structure/B13902494.png)
![tert-butyl N-[4-(3-pyridylmethylamino)butyl]carbamate](/img/structure/B13902502.png)
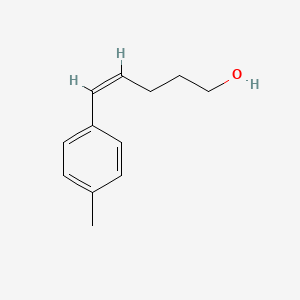
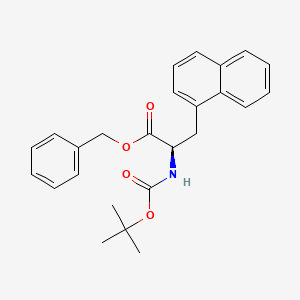
![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
